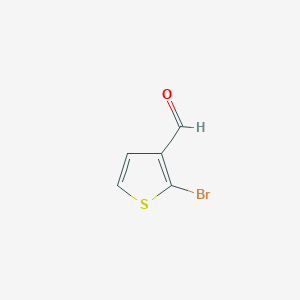

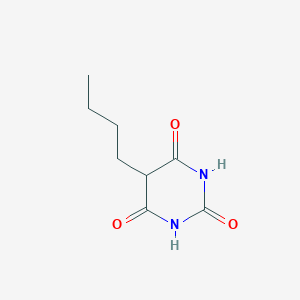

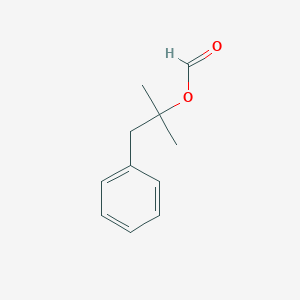

![molecular formula C10H8F3N3 B154782 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine CAS No. 1828-97-3](/img/structure/B154782.png)

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine

説明

The compound 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine is a fluorinated heterocyclic compound that is part of a broader class of chemicals with significant pharmacological and agricultural applications due to their unique physical and chemical properties. The presence of the trifluoromethyl group is particularly noteworthy as it can greatly influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of related fluorinated heterocyclic compounds often involves the reaction of hydrazine with various precursors. For instance, the reaction of 3-benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine leads to the formation of Z-oximes of 3-perfluoroalkyl-6-phenyl-2H-1,2,4-triazin-5-ones, which suggests that similar methods could be applied to synthesize the compound . Additionally, the synthesis of 4-arylamino-3-(trifluoromethyl)pyridazines from 3-aroylmethyl-2-(trifluoromethyl)quinoxalines and hydrazine hydrate indicates that hydrazine is a key reagent in the formation of such fluorinated heterocycles .

Molecular Structure Analysis

The molecular structure of fluorinated heterocycles is often characterized by the presence of a trifluoromethyl group attached to a heterocyclic ring. This group can significantly affect the electronic properties of the molecule, as seen in the synthesis of 2-trifluoromethyl-4-quinolinols and their subsequent conversion to various derivatives . X-ray diffraction analysis is commonly used to establish the regiochemistry of the synthesized compounds, as demonstrated in the study of pyridazine, pyrazole, and isoxazole derivatives .

Chemical Reactions Analysis

Fluorinated heterocycles can undergo a variety of chemical reactions. For example, the reaction of hydrazine with 3-R-[1,2,4]triazino[2,3-c]quinazolin-2-ones results in the formation of 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones, showcasing the reactivity of hydrazine with different heterocyclic scaffolds . The Boulton-Katritzky rearrangement is another reaction pathway that can occur when hydrazine reacts with certain carbonyl-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine and related compounds are influenced by the trifluoromethyl group. This group is known to increase the lipophilicity and stability of the molecules, which can be beneficial for their biological activity. The infrared and ultraviolet spectra of these compounds provide valuable information about their structure and electronic properties . Additionally, some of these compounds exhibit promising insecticidal activities, highlighting the importance of understanding their physical and chemical properties .

科学的研究の応用

Overview of Quinoxaline Compounds

Quinoxaline and its derivatives, including 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine, have been widely studied for their diverse applications in scientific research. These compounds are known for their broad spectrum of biological activities. Quinoxalines are utilized in pharmaceuticals, dyes, and as catalysts due to their unique chemical structure that allows for various biological interactions. The synthesis and modification of quinoxaline compounds have led to significant advances in medical and industrial applications, underscoring their importance in scientific research (Pareek & Kishor, 2015).

Quinoxaline in Optoelectronics

Significant research has focused on the application of quinoxaline derivatives in the field of optoelectronics. These compounds have been found to be valuable in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinoxaline into π-extended conjugated systems enhances the electroluminescent properties of materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This highlights the potential of quinoxaline derivatives in improving the efficiency and functionality of optoelectronic materials (Lipunova et al., 2018).

Antitubercular and Anticancer Potential

Quinoline hydrazone derivatives, closely related to quinoxaline compounds, have demonstrated promising antitubercular and anticancer properties. These compounds exhibit a broad spectrum of biological activities, making them significant in the development of new therapeutic agents against tuberculosis and cancer. The flexibility in the synthesis of quinoline and its derivatives allows for the creation of structurally varied compounds with potent biological activities. This area of research is crucial for the development of novel drugs with improved efficacy and lower toxicity for treating these diseases (Mandewale et al., 2017).

Control and Analysis of Hydrazines in Pharmaceuticals

The control and analysis of hydrazine derivatives, including 1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine, in active pharmaceutical ingredients (APIs) and drug products are critical due to concerns about their potential genotoxicity. The wide variety of analytical techniques available for detecting these compounds underscores the importance of ensuring the safety and efficacy of pharmaceutical products. This research area is essential for developing methodologies to control and analyze genotoxic impurities, thereby safeguarding public health (Elder et al., 2011).

将来の方向性

The future directions for research on “1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a significant area of research . Additionally, the study of the biological activities of these compounds could also be a promising direction .

特性

IUPAC Name |

[2-(trifluoromethyl)quinolin-4-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)9-5-8(16-14)6-3-1-2-4-7(6)15-9/h1-5H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBNRPMWZIXBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60299211 | |

| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Trifluoromethyl)-4-quinolyl]hydrazine | |

CAS RN |

1828-97-3 | |

| Record name | 4-Hydrazinyl-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1828-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 128767 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001828973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC128767 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(trifluoromethyl)-4-quinolyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60299211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

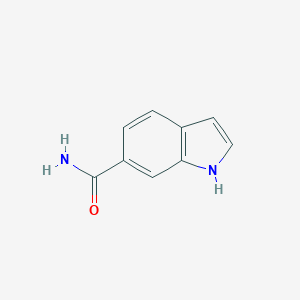

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

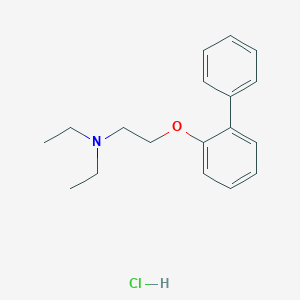

![Benzo[B]thiophene-2-boronic acid](/img/structure/B154711.png)

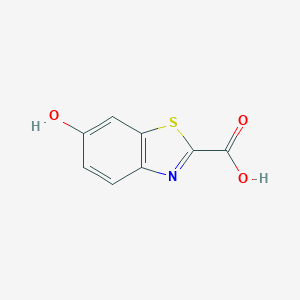

![N-[(E)-pyridin-3-ylmethylideneamino]acetamide](/img/structure/B154712.png)

![2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B154718.png)